Gibberellin A51-catabolite

Description

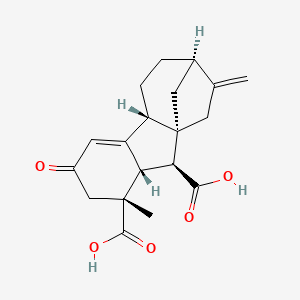

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22O5 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1R,2S,3S,4R,9R,12R)-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid |

InChI |

InChI=1S/C19H22O5/c1-9-6-19-7-10(9)3-4-13(19)12-5-11(20)8-18(2,17(23)24)14(12)15(19)16(21)22/h5,10,13-15H,1,3-4,6-8H2,2H3,(H,21,22)(H,23,24)/t10-,13+,14-,15-,18-,19+/m1/s1 |

InChI Key |

JBJGOHHQQSPYTO-BLMVKCSQSA-N |

SMILES |

CC1(CC(=O)C=C2C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O |

Isomeric SMILES |

C[C@]1(CC(=O)C=C2[C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C(=O)O |

Canonical SMILES |

CC1(CC(=O)C=C2C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O |

Origin of Product |

United States |

Enzymatic Pathways for Gibberellin A51 Catabolite Formation

Precursor Gibberellin Derivations Leading to Gibberellin A51

Gibberellin A51 (GA51) is itself a catabolite, derived from the 2β-hydroxylation of its precursor, Gibberellin A9 (GA9). nih.govagrikaido.com The biosynthesis of gibberellins (B7789140) is a complex process that begins with the precursor geranylgeranyl diphosphate (B83284) (GGDP). wikipedia.org Through a series of enzymatic reactions catalyzed by terpene synthases, cytochrome P450 monooxygenases, and 2-oxoglutarate-dependent dioxygenases (2-ODDs), GGDP is converted into various GA intermediates. wikipedia.orgnih.gov

The pathway leading to GA9 involves the conversion of GA12, a key intermediate. wikipedia.org GA12 is synthesized from ent-kaurenoic acid by the enzyme ent-kaurenoic acid oxidase (KAO). wikipedia.orgnih.gov Subsequently, GA12 is converted to GA9 through a series of oxidation steps catalyzed by GA 20-oxidase (GA20ox), a type of 2-ODD. ontosight.aiportlandpress.com GA9 is a C19-gibberellin, meaning it has lost one carbon atom (C-20) from its C20-GA precursor. wikipedia.orgplos.org It is this GA9 that serves as the direct substrate for the formation of GA51.

Gibberellin 2-Oxidase (GA2ox) Activity in Catabolism of Gibberellin A51 Precursors

The catabolism of GA9 to form GA51 is a deactivation process catalyzed by the enzyme Gibberellin 2-oxidase (GA2ox). nih.gov GA2oxs are a family of 2-oxoglutarate-dependent dioxygenases that play a critical role in regulating the levels of active GAs in plants by converting them and their immediate precursors into inactive forms. portlandpress.comfrontiersin.org This enzymatic action is a key mechanism for maintaining GA homeostasis, which is essential for normal plant growth and development. portlandpress.complos.org

Biochemical Mechanisms of 2β-Hydroxylation by GA2ox

The primary mechanism by which GA2ox enzymes inactivate GAs is through 2β-hydroxylation. portlandpress.comfrontiersin.org This reaction involves the insertion of a hydroxyl group at the 2β position of the gibberellin molecule. In the case of GA9, 2β-hydroxylation results in the formation of GA51. nih.gov This modification significantly reduces or eliminates the biological activity of the GA. The reaction requires molecular oxygen and 2-oxoglutarate as co-substrates, with the latter being oxidatively decarboxylated to succinate (B1194679) and CO2. ontosight.ai Some GA2ox enzymes can further oxidize the 2β-hydroxylated product to a 2-keto derivative, which can then be rearranged to form a GA-catabolite, a dicarboxylic acid. portlandpress.com

Structural and Functional Characterization of GA2ox Isoforms

GA2ox enzymes are encoded by small gene families in various plant species, and different isoforms exhibit distinct substrate specificities and expression patterns. frontiersin.orgresearchgate.net These isoforms can be broadly classified into two main groups based on their primary substrates: those that act on C19-GAs and those that act on C20-GAs. portlandpress.comrsc.org The GA2ox enzymes that catabolize GA9 to GA51 belong to the C19-GA2ox group. plos.org

Phylogenetic analyses have further divided the C19-GA2oxs into different classes. escholarship.orgfrontiersin.org For instance, in a study on apple, GA2ox enzymes were categorized into Class I, II, and III, with Class I and II targeting C19-GAs. frontiersin.org Structural studies have revealed that GA2ox proteins contain a conserved 2OG-Fe(II)_Oxy domain. mdpi.com The molecular weight and isoelectric points of GA2ox isoforms can vary, as seen in grape, where molecular weights ranged from 31.27 to 75.98 kD and isoelectric points were between 5.14 and 8.22. mdpi.com

| Property | Value Range | Reference |

| Molecular Weight (Grape) | 31.27–75.98 kD | mdpi.com |

| Isoelectric Point (Grape) | 5.14–8.22 | mdpi.com |

Specificity of GA2ox in the Conversion of Gibberellin A51 to its Catabolite

The conversion of GA9 to GA51 is a specific reaction catalyzed by certain C19-GA2ox isoforms. For example, a GA 2-oxidase isolated from rice, OsGA2ox1, was shown to convert GA9 to GA51. nih.gov This enzyme also demonstrated activity on other C19-GAs like GA1, GA4, and GA20. nih.gov The specificity of different GA2ox isoforms for various GA substrates allows for precise control over the levels of different active GAs in various tissues and at different developmental stages. frontiersin.orgfrontiersin.org

Further oxidation of GA51 to a dicarboxylic acid catabolite can also occur. portlandpress.com This subsequent step involves the cleavage of the lactone ring, a characteristic feature of GA structure. portlandpress.com While the initial 2β-hydroxylation to form GA51 is a common deactivation step, the formation of the final catabolite represents a more definitive inactivation and degradation of the gibberellin molecule.

Molecular and Genetic Regulation of Gibberellin A51 Catabolite Synthesis

Transcriptional Control of Gibberellin 2-Oxidase Gene Expression

The primary level of regulation for GA catabolism occurs at the transcriptional level, where the expression of GA2ox genes is tightly controlled in response to developmental and environmental signals. This control is mediated by the gene's promoter architecture and the binding of specific transcription factors.

The promoter is a region of DNA upstream of a gene that serves as a binding site for RNA polymerase and transcription factors, thereby controlling the rate of transcription. mdpi.com Analyses of GA2ox gene promoters in various plant species, including Arabidopsis thaliana, grape (Vitis vinifera), and wild tomato (Solanum pennellii), have identified numerous conserved motifs known as cis-regulatory elements. mdpi.comusp.brbiorxiv.org These short DNA sequences are crucial for the transcriptional regulation of GA2ox genes.

Key elements found in GA2ox promoters include the TATA-box and CAAT-box, which are fundamental components of the core promoter in eukaryotes. mdpi.com Beyond these, a variety of elements that respond to specific signals have been identified, highlighting the integration of GA catabolism with other signaling pathways. These include light-responsive elements (such as the G-box, GT1-motif, and Sp1), hormone-responsive elements, and stress-related motifs. mdpi.comusp.brbiorxiv.org Notably, gibberellin-responsive elements (GAREs), including the GARE-motif and the P-box, are present, indicating direct regulation by GA levels themselves. mdpi.comoregonstate.edu The presence of auxin-responsive elements (AuxRR-core), abscisic acid-responsive elements (ABRE), and salicylic (B10762653) acid-responsive elements (TCA-element) further underscores the extensive crosstalk between phytohormone pathways in regulating GA homeostasis. mdpi.comusp.broregonstate.edu

Interactive Table: Cis-Regulatory Elements in GA2ox Promoters

| Element/Motif | Function/Response | Reference Species |

|---|---|---|

| TATA-box, CAAT-box | Core promoter function | Arabidopsis, Grape |

| GARE-motif, P-box, TATC-box | Gibberellin responsiveness | Arabidopsis, S. pennellii, Grape |

| G-box, GT1-motif, Sp1, Box 4 | Light responsiveness | Arabidopsis, S. pennellii |

| ABRE | Abscisic acid responsiveness | S. pennellii, Grape |

| AuxRR-core, TGA-element | Auxin responsiveness | Arabidopsis, Grape |

| TCA-element | Salicylic acid responsiveness | Grape, S. pennellii |

| TC-rich repeats, LTR | Defense and stress responsiveness (e.g., low temperature) | S. pennellii, Grape |

Transcription factors (TFs) are proteins that bind to specific cis-regulatory elements in promoters to activate or repress gene expression. Several TFs have been identified that directly regulate GA2ox genes, thereby controlling the rate of GA catabolism.

In Arabidopsis, the basic helix-loop-helix (bHLH) transcription factor CESTA (CES) and its homologs can induce the expression of the class III GA 2-oxidase, GA2ox7. nih.gov This activity is enhanced by brassinosteroids (BRs), another class of plant hormones, demonstrating a direct molecular link between BR signaling and GA deactivation. nih.gov

Furthermore, transcription factors from the C-repeat/drought-responsive element binding factor (CBF/DREB) family, such as CBF1, are induced by cold temperatures and have been shown to modulate GA metabolism. nih.govresearchgate.net This regulation is part of a broader stress response, where restraining growth by reducing active GA levels is beneficial for survival under adverse conditions.

Other TFs, including members of the HD-Zip and NAC families, have also been implicated in the regulation of GA homeostasis. For instance, the HD-Zip I TF, HB40, acts as a negative regulator of GA levels in Arabidopsis by, in part, promoting the expression of GA2ox genes. pnas.org

Interactive Table: Transcription Factors Regulating GA2ox Genes

| Transcription Factor Family | Specific Factor | Target Gene(s) | Effect on Expression | Associated Pathway/Signal |

|---|---|---|---|---|

| bHLH | CESTA (CES) | AtGA2ox7 | Induction | Brassinosteroid signaling |

| AP2/ERF | CBF1/DREB1b | GA2ox genes | Modulation | Cold stress response |

| HD-Zip I | HB40 | GA2ox genes | Induction | GA homeostasis |

| NAC | JUNGBRUNNEN1 (JUB1) | GA2ox genes | Induction | GA homeostasis, stress response |

Promoter Architecture and Cis-Regulatory Elements

Post-Translational Regulation of Gibberellin 2-Oxidase Activity

While transcriptional control is a major regulatory hub, cellular processes are also fine-tuned at the protein level through post-translational modifications (PTMs). These modifications can alter an enzyme's activity, stability, or cellular localization. Research into the post-translational regulation of GA2ox enzymes is an emerging field.

Bioinformatic predictions suggest that GA2ox proteins contain multiple potential sites for phosphorylation, a common PTM where a phosphate (B84403) group is added to serine, threonine, or tyrosine residues. oup.com For example, in banana, GA2ox-A and GA2ox-G proteins were predicted to have numerous serine and threonine phosphorylation sites. oup.com While these predictions point to the possibility of regulation by protein kinases, the functional impact of such modifications on GA2ox enzyme activity in vivo is yet to be fully elucidated.

Modeling studies have also suggested the existence of post-transcriptional regulation. For instance, under cold stress, while GA2ox transcript levels may decrease, modeling predicts that the enzymatic activity of GA2ox is actually increased to maintain GA homeostasis, pointing to a compensatory mechanism at the post-transcriptional or post-translational level. nih.gov Another key GA catabolic enzyme in rice, ELONGATED UPPERMOST INTERNODE (EUI), which deactivates GAs via a different mechanism, is targeted for degradation by the ubiquitin-proteasome system, a major pathway for protein turnover. frontiersin.org The ubiquitin-binding protein OsDSK2a was shown to interact with EUI and promote its degradation. frontiersin.org Whether similar ubiquitin-mediated regulation applies to GA2ox enzymes remains an area for future investigation.

Feedback and Feedforward Regulatory Loops in Gibberellin Homeostasis

To maintain appropriate levels of active hormones, plant cells employ sophisticated feedback and feedforward regulatory loops. The gibberellin pathway is a classic example of such homeostatic control. The synthesis of GA51-catabolite, being a terminal step in GA deactivation, is intricately linked to these loops.

This feed-forward loop on catabolic genes works in concert with a negative feedback loop on biosynthetic genes. High levels of active GAs repress the transcription of key biosynthesis genes, such as GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox). nih.gov Together, these opposing regulatory actions—upregulating catabolism while downregulating biosynthesis in response to high hormone levels—create a robust homeostatic mechanism that ensures GA concentrations are maintained within a narrow, optimal range for proper growth and development.

Role of DELLA Proteins in Modulating Gibberellin Catabolic Gene Expression

DELLA proteins are master negative regulators of the gibberellin signaling pathway. They belong to the GRAS family of transcriptional regulators and act by repressing GA-responsive processes. The canonical model of GA signaling involves the GA-dependent degradation of DELLA proteins. When GA binds to its receptor, GID1, the complex targets DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby relieving the growth repression.

DELLA proteins exert their function by interacting with and sequestering other transcription factors, preventing them from binding to their target gene promoters. Their role in regulating GA homeostasis is complex. DELLAs are known to directly activate the transcription of GA biosynthesis genes (GA20ox, GA3ox) and the GA receptor gene (GID1) as part of the homeostatic feedback loop. frontiersin.org

Interactions and Crosstalk in Gibberellin A51 Catabolite Metabolism

Environmental Stimuli and Adaptive Responses through Catabolism

Plants must constantly adjust their growth and development in response to changing environmental conditions. The catabolism of gibberellins (B7789140) is a key adaptive mechanism, allowing external cues like light to be translated into developmental changes by modulating the levels of growth-promoting hormones.

Light is one of the most critical environmental signals influencing plant development, and it exerts significant control over GA metabolism. wikipedia.org The regulation of GA biosynthesis and catabolism by light quality and photoperiod is essential for processes such as seed germination, stem elongation (photomorphogenesis), and flowering time. nih.gov

Phytochrome, a key photoreceptor in plants, plays a central role in this regulation. usp.brnih.gov For instance, red light, perceived by phytochrome, can promote seed germination by increasing the expression of GA biosynthesis genes (GA3ox) and decreasing the expression of GA catabolism genes. frontiersin.org Conversely, during the de-etiolation of seedlings (the transition from dark to light growth), exposure to light is associated with a rapid decrease in the concentration of active GAs (like GA₁) and a concurrent increase in their inactive catabolites. nih.govucla.edu This shift is driven by changes in the expression of both GA biosynthesis and catabolism genes, effectively restraining stem elongation in the light.

Photoperiod (the relative length of day and night) also tightly controls active GA levels, particularly in long-day and short-day plants. usp.br In response to inductive photoperiods, plants modulate the transcript levels of GA biosynthesis and catabolism genes, such as GA20ox and GA2ox, to trigger developmental transitions like stem bolting or tuber formation. nih.govplos.org This demonstrates that GA catabolism is a critical component of the machinery that allows plants to align their life cycle with seasonal changes.

| Environmental Stimulus | Effect on GA Catabolism | Key Genes Regulated | Physiological Response |

| Red Light | Decreased catabolism | GA3ox (up-regulated), GA2ox (down-regulated) | Promotes seed germination |

| De-etiolation (Light Exposure) | Increased catabolism | GA20ox, GA3ox (altered expression) | Inhibition of stem elongation |

| Short-Day Photoperiod | Increased catabolism (in some species) | GA2ox (up-regulated) | Growth cessation, Bud dormancy |

Temperature Effects on Catabolic Enzyme Activity

Temperature is a critical environmental factor that significantly influences plant metabolic processes, including the activity of enzymes involved in gibberellin catabolism. Both high and low-temperature stress can lead to adjustments in GA levels to modulate plant growth and survival.

Low-temperature (cold) stress has been shown to enhance the expression of specific GA2-oxidase genes, leading to a decrease in bioactive GAs and contributing to growth attenuation as a protective measure. In Arabidopsis thaliana, cold treatment leads to an increase in the transcript levels of AtGA2ox9, a class III GA 2-oxidase nih.govresearchgate.net. While class III GA2ox enzymes primarily act on C20-GA precursors, their activity indirectly affects the flux towards C19-GAs like GA51.

Research on an Atga2ox9-1 loss-of-function mutant in Arabidopsis has provided more direct evidence of the role of this enzyme in GA catabolism under cold stress. In wild-type plants subjected to chilling, the levels of the catabolite GA34 (derived from the bioactive GA4) and GA110 (derived from the C20 precursor GA12) increased, while bioactive GA4 levels remained low oup.com. In the ga2ox9-1 mutant, however, there was an accumulation of GA precursors, including GA51, after the cold treatment oup.com. This suggests that AtGA2ox9 is involved in the catabolism of precursors that lead to the synthesis of GA51, and its increased activity under cold stress is a mechanism to control the pool of bioactive GAs.

Table 1: Effect of Cold Stress on Gibberellin Levels in Arabidopsis thaliana

| Gibberellin | Wild-Type (Cold-Treated) | ga2ox9-1 Mutant (Cold-Treated) |

| GA51 | Low / Not reported to accumulate | Accumulated |

| GA34 (catabolite of GA4) | Increased | Accumulated |

| GA110 (catabolite of GA12) | Increased | No change |

| GA4 (bioactive) | Remained low | Accumulated |

| GA12 (precursor) | Not reported to accumulate | Accumulated |

| GA15 (precursor) | Not reported to accumulate | Accumulated |

| GA24 (precursor) | Not reported to accumulate | Accumulated |

Data compiled from a study on Arabidopsis thaliana exposed to chilling temperatures. oup.com

Drought and Salinity Stress Induction of Gibberellin Catabolism

Drought and salinity are major abiotic stressors that severely impact plant growth and productivity. Plants have evolved intricate mechanisms to cope with these stresses, often involving the modulation of hormone levels, including gibberellins.

Drought Stress: Under water-deficit conditions, a general response in many plant species is the upregulation of GA2ox genes, leading to increased catabolism of GAs and subsequent growth restriction. This is considered an adaptive response to conserve resources and enhance survival mdpi.comnih.gov. In tomato, drought stress leads to reduced GA levels due to both the inhibition of GA biosynthesis and the activation of GA catabolism nih.gov. Similarly, in wheat seedlings subjected to progressive drought, a significant decrease in the concentrations of bioactive GA1 and GA4, as well as their catabolites and precursors, was observed in the leaf base nih.gov.

Salinity Stress: High salinity imposes both osmotic stress and ionic toxicity on plants. A common response to salt stress is the induction of GA2ox gene expression, leading to a reduction in bioactive GA levels and growth inhibition. In Arabidopsis, high-salinity stress upregulates six GA2ox genes, including GA2ox7 nih.gov. The GA2ox7 gene encodes a C20-GA deactivation enzyme, and its induction by the transcription factor DDF1 under salt stress leads to reduced GA levels and a dwarf phenotype, which is associated with increased stress tolerance nih.govmdpi.comresearchgate.net.

Overexpression of VvGA2ox7 from grapevine in Arabidopsis enhanced salt stress tolerance, which was associated with decreased GA3 content nih.gov. Similarly, overexpression of the rice C20-GA2ox, OsGA2ox5, conferred increased resistance to high-salinity stress in both rice and Arabidopsis plos.org. Since C20-GAs like GA12 are precursors in the biosynthesis of C19-GAs, the upregulation of C20-GA2-oxidases under salinity stress would reduce the substrate pool for the synthesis of GA51. A study in tomato also identified "A51-catabolite" as one of the metabolites affected by salt stress, although quantitative data was not provided frontiersin.org.

Table 2: Upregulation of GA2-oxidase Genes under Drought and Salinity Stress

| Stress Condition | Plant Species | Upregulated GA2ox Genes | Implied Effect on GA51 Catabolism |

| Drought | General | GA2ox family genes | Increased catabolism of precursors and GA51 |

| Salinity | Arabidopsis thaliana | GA2ox7 and five other GA2ox genes | Increased catabolism of C20-GA precursors, reducing flux to GA51 |

| Salinity | Grapevine (Vitis vinifera) | VvGA2ox7 | Increased catabolism of precursors, leading to lower GA levels |

| Salinity | Rice (Oryza sativa) | OsGA2ox5 | Increased catabolism of C20-GA precursors |

Nutrient Availability and Metabolic Adjustments

Nutrient availability is a key determinant of plant growth and development, and plants have evolved sophisticated mechanisms to adjust their metabolism in response to nutrient fluctuations. The metabolism of gibberellins is intricately linked with nutrient status, particularly nitrogen.

A metabolomic analysis of Arabidopsis thaliana under nitrogen starvation revealed significant changes in the levels of various metabolites, including gibberellins. Notably, this study identified and quantified "Gibberellin A51-catabolite" as a primary-type terpenoid that was differentially synthesized or accumulated in response to nitrogen availability mdpi.comresearchgate.net. In wild-type seedlings grown under nitrogen-deprived conditions (0.2 mM N) compared to optimal conditions (4 mM N), the levels of GA51-catabolite were found to be altered, indicating a clear link between nitrogen availability and the catabolism of GA51.

Another study focusing on phosphorus deficiency in tomato roots showed that the expression of several gibberellin 2-oxidase genes, including GA2OX1, 2, 3, and 5, which convert GA9 to inactive forms like GA51 and GA34, was repressed by strigolactones, hormones that are induced by phosphate (B84403) starvation nih.gov. This suggests a complex interplay between different hormonal pathways in response to nutrient availability, which ultimately influences the catabolic fate of gibberellins like GA51.

Table 3: Relative Abundance of this compound in Arabidopsis thaliana under Different Nitrogen Conditions

| Genotype | Nitrogen Condition | Tissue | Relative Abundance of GA51-catabolite |

| Wild-Type | Optimal N (4 mM) | Shoot | Identified and quantified |

| Wild-Type | N-Deprivation (0.2 mM) | Shoot | Differentially accumulated |

| Wild-Type | Optimal N (4 mM) | Root | Identified and quantified |

| Wild-Type | N-Deprivation (0.2 mM) | Root | Differentially accumulated |

Data derived from a non-targeted metabolomic analysis of Arabidopsis thaliana. The study reported differential accumulation without specifying the direction of change in all comparisons. mdpi.comresearchgate.net

Advanced Methodologies for Analysis and Quantification of Gibberellin A51 Catabolite

Strategies for Extraction and Purification from Biological Matrices

The initial and most critical step in the analysis of Gibberellin A51-catabolite is its efficient extraction from biological tissues, such as plant leaves, roots, or seeds, and its subsequent purification to remove interfering compounds. researchgate.netmdpi.com The low abundance of gibberellins (B7789140) and their catabolites requires methods that can concentrate the analyte while minimizing sample loss. nih.gov

A common approach begins with the flash-freezing of the biological sample (e.g., in liquid nitrogen) and subsequent freeze-drying. mdpi.com This process, known as lyophilization, removes water from the tissue while preserving the chemical integrity of the metabolites. The dried tissue is then typically ground into a fine powder to maximize the surface area for extraction. asm.org

Homogenizer-assisted solvent extraction is frequently employed, where the powdered sample is homogenized in a solvent system. mdpi.com A widely used extraction solution is an acidified methanol (B129727)/water mixture (e.g., 80:20, v/v), which effectively solubilizes polar compounds like gibberellins. mdpi.com For serum samples, a mixture of methanol and acetonitrile (B52724) can be used to precipitate proteins, which could otherwise interfere with subsequent analysis. asm.org The homogenate is then centrifuged, and the resulting supernatant, containing the extracted metabolites, is filtered, often through a 0.22 µm membrane, to remove particulate matter. mdpi.com

Purification is essential to reduce matrix effects and enhance detection sensitivity. Solid-Phase Extraction (SPE) is a powerful and commonly used technique for cleaning up gibberellin-containing extracts. SPE cartridges, such as Oasis HLB, can effectively retain the analytes of interest while allowing interfering compounds to be washed away. The retained compounds, including this compound, are then eluted with a solvent like methanol.

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of separating this compound from other co-extracted compounds before its detection and quantification. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC), and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), is exceptionally well-suited for the analysis of polar and thermally labile compounds like gibberellin catabolites. researchgate.netnih.gov These techniques offer high resolution and sensitivity.

The separation is typically achieved using a reversed-phase column, most commonly a C18 column. mdpi.com The mobile phase usually consists of a gradient mixture of an aqueous solvent (often water with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent, such as acetonitrile or methanol. mdpi.comfrontiersin.org The use of a gradient, where the proportion of the organic solvent is increased over time, allows for the efficient elution of compounds with a wide range of polarities.

| Parameter | Description | Common Values/Types | Reference |

|---|---|---|---|

| Column | Stationary phase for separation. | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | mdpi.com |

| Mobile Phase A | Aqueous component of the mobile phase. | 0.1% Formic acid in deionized water | mdpi.com |

| Mobile Phase B | Organic component of the mobile phase. | 0.1% Formic acid in acetonitrile | mdpi.com |

| Flow Rate | Speed at which the mobile phase passes through the column. | 0.4 mL/min | mdpi.com |

| Column Temperature | Maintained temperature of the column for reproducible results. | 50 °C | mdpi.com |

Gas Chromatography (GC) is another powerful technique for separating volatile and thermally stable compounds. nih.gov However, gibberellins, including this compound, are polar, non-volatile carboxylic acids. Therefore, they must undergo a chemical derivatization step to increase their volatility before they can be analyzed by GC. researchgate.netnih.gov

This process typically involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers. A common method is methylation of the carboxyl groups, followed by trimethylsilylation of the hydroxyl groups. agraria.com.br For instance, gibberellins can be converted to their methyl ester trimethylsilyl (B98337) ether derivatives for GC analysis. agraria.com.br While requiring an extra sample preparation step, GC can provide excellent separation efficiency.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Identification and Absolute Quantification

Mass Spectrometry (MS) is the definitive method for the identification and quantification of this compound, prized for its unparalleled sensitivity and specificity. nih.gov It is almost always coupled with a chromatographic separation technique (LC or GC). researchgate.net

The combination of Liquid Chromatography with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the state-of-the-art for analyzing plant hormones. tci-thaijo.org After separation by LC, the analyte enters the mass spectrometer through an electrospray ionization (ESI) source, which generates charged molecules (ions) from the eluent. ESI can be operated in either positive or negative ion mode; gibberellins are often detected in negative ion mode, although derivatization can allow for detection in positive mode. mdpi.com

Tandem mass spectrometry (MS/MS) provides a high degree of specificity. A precursor ion corresponding to the mass-to-charge ratio (m/z) of the target compound (e.g., this compound, with a monoisotopic mass of 330.14672) is selected, fragmented, and the resulting product ions are detected. ebi.ac.ukejmanager.com This transition from a specific precursor ion to a specific product ion is a unique signature of the compound, allowing for its unambiguous identification and quantification even at very low concentrations. Untargeted metabolomic studies using high-resolution mass spectrometry, such as UHPLC-ESI-Quadrupole-Time-of-Flight (QTOF)-MS, have successfully identified this compound in various plant tissues. mdpi.comfrontiersin.orgunina.it

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₉H₂₂O₅ | ebi.ac.uk |

| Average Mass | 330.375 Da | ebi.ac.uk |

| Monoisotopic Mass | 330.14672 Da | ebi.ac.uk |

| Ionization Mode | Typically Negative ESI; Positive ESI after derivatization | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust method for the quantitative analysis of gibberellins. nih.govnih.gov Following separation of the derivatized gibberellins on the GC column, the compounds are ionized (usually by electron ionization), fragmented, and detected by the mass spectrometer. agraria.com.br

For absolute quantification, a technique known as mass fragmentography or selected ion monitoring (SIM) is often used. agraria.com.br This involves monitoring only a few specific, characteristic ion fragments of the target analyte, which significantly increases sensitivity compared to scanning the full mass range. The use of stable isotope-labeled internal standards (e.g., containing ¹³C or ²H) is crucial for accurate quantification. nih.gov These standards are added to the sample at the beginning of the extraction process and behave identically to the endogenous compound through extraction, purification, derivatization, and analysis, correcting for any sample loss. The ratio of the signal from the endogenous compound to the signal from the labeled standard allows for precise and absolute quantification. researchgate.net

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Metabolomics Approaches for Comprehensive Profiling of Gibberellin Catabolites

Metabolomics has become an indispensable tool for the comprehensive analysis of phytohormones and their metabolites. dntb.gov.ua This approach allows for the simultaneous measurement of a wide array of small molecules, offering a snapshot of the metabolic state of an organism under specific conditions. asm.org For gibberellin catabolites like this compound, which are often present in very low concentrations, highly sensitive and selective methods are required. rsc.orgcreative-proteomics.com

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a cornerstone of modern plant hormonomics. oup.comoup.com This technology provides robust, accurate, and high-throughput quantification of GAs and their catabolites from minimal amounts of plant tissue. creative-proteomics.comoup.com Non-targeted metabolomic analysis, in particular, has proven effective in identifying a broad spectrum of metabolites, including previously uncharacterized compounds.

Recent research has successfully identified this compound in various plant species under different conditions, highlighting the power of these techniques. In studies on Arabidopsis thaliana, non-targeted metabolomic analysis identified this compound as one of several diterpenoid biosynthesis products, revealing its role in growth processes and physiological regulation, particularly in response to abiotic stress like nitrogen starvation. researchgate.netmdpi.com Similarly, a combined transcriptomic and metabolomic analysis in Anoectochilus roxburghii detected this compound, contributing to the understanding of diterpenoid biosynthesis across different plant organs. nih.gov

Table 1: Detection of this compound in Metabolomics Studies

| Organism | Study Focus | Analytical Method | Key Finding | Citation(s) |

| Arabidopsis thaliana | Metabolic response to nitrogen starvation | Non-targeted UPLC-MS | Identified this compound as part of the diterpenoid biosynthesis pathway involved in physiological regulation under stress. | researchgate.netmdpi.com |

| Anoectochilus roxburghii | Diterpenoid biosynthesis in different organs | UPLC-ESI-MS/MS | Detected this compound as part of the metabolic profile, showing differential accumulation in roots, stems, and leaves. | nih.gov |

| Rat Model | Perimenopausal syndrome | LC-MS | Identified this compound in serum samples, showing correlation with specific gut microbe genera. | asm.org |

Functional Genomics and Proteomics for Enzyme Characterization

While metabolomics identifies the presence and quantity of catabolites, functional genomics and proteomics are essential for elucidating the enzymatic machinery responsible for their formation. nih.govresearchgate.net These approaches allow researchers to identify and characterize the genes and proteins involved in the gibberellin catabolic pathways.

Gibberellin A51 is an inactive catabolite formed from bioactive GAs like GA₉ through the action of GA 2-oxidases (GA2ox), which are 2-oxoglutarate-dependent dioxygenases. nih.govnih.gov Functional genomics has been instrumental in isolating and characterizing the genes encoding these GA2ox enzymes in various plant species, including rice and Arabidopsis. oup.comnih.gov Techniques such as the analysis of GA-deficient mutants, which often exhibit a dwarf phenotype, have been crucial for confirming the function of these genes. nih.govnih.gov For instance, overproduction of a GA catabolic enzyme, GA 2-oxidase, through genetic modification has been shown to result in dwarfism, directly linking the enzyme's function to GA deactivation and growth regulation. oup.com

Proteomics complements genomic studies by confirming the presence and activity of these enzymes at the protein level. By quantifying enzyme levels under various developmental or environmental conditions, proteomics helps to build a more complete picture of how GA catabolism is regulated. nih.gov The confluence of genomics, proteomics, and metabolomics provides a powerful, multi-layered view of GA metabolism, from gene expression and enzyme function to the resulting metabolic profile. nih.govresearchgate.net

Table 2: Methodologies for Characterizing GA Catabolic Enzymes

| Enzyme Family | Gene Examples | Organism | Characterization Techniques | Function | Citation(s) |

| GA 2-oxidase (GA2ox) | OsGA2ox1 | Rice (Oryza sativa) | Gene cloning, constitutive expression, mutant analysis | Inactivation of bioactive GAs (e.g., GA₄) and their precursors (e.g., GA₉, GA₂₀) into catabolites like GA₅₁ and GA₃₄. | oup.comnih.gov |

| GA 2-oxidase (GA2ox) | AtGA2ox family | Arabidopsis thaliana | Gene isolation and characterization, mutant analysis | Regulation of bioactive GA levels through catabolism, impacting processes from seed germination to flowering. | nih.govresearchgate.net |

Physiological and Developmental Functions Linked to Gibberellin A51 Catabolite Formation

Contribution to Bioactive Gibberellin Pool Maintenance

The homeostasis of bioactive gibberellins (B7789140) is essential for normal plant development. nih.gov The catabolism of GAs, including the conversion of precursors like GA9 to GA51, is a key mechanism for maintaining this balance. researchgate.net Enzymes such as GA2-oxidases (GA2ox) are responsible for the deactivation of bioactive GAs and their precursors. researchgate.netfrontiersin.org For instance, in rice, the enzyme OsGA2ox1 has been shown to convert GA9 to GA51, thereby reducing the pool of GAs available for conversion into bioactive forms. nih.gov This deactivation step is crucial for preventing excessive GA signaling, which could lead to abnormal growth phenotypes. researchgate.net

The regulation of GA catabolism is tightly controlled by both developmental and environmental cues. nih.govannualreviews.org For example, factors like light and temperature can influence the expression of GA metabolism genes, thereby affecting the levels of bioactive GAs. nih.govnih.gov This intricate regulation ensures that the appropriate concentrations of active GAs are present in specific tissues at specific times to drive normal development.

Table 1: Key Enzymes in Gibberellin Catabolism

| Enzyme Family | Function | Precursor Substrates | Catabolite Products |

| GA2-oxidase (GA2ox) | 2β-hydroxylation, leading to deactivation | GA9, GA20, GA1, GA4 | GA51, GA29, GA8, GA34 |

| GA 16,17-oxidase | 16,17-epoxidation | Non-13-hydroxylated GAs | 16,17-epoxy-GAs |

| GA methyltransferase | Methylation | Bioactive GAs | Methylated GAs |

Developmental Modulation via Gibberellin Deactivation

The deactivation of gibberellins, including the pathway leading to the formation of GA51-catabolite, has profound effects on various aspects of plant development.

The balance between gibberellins and abscisic acid (ABA) is a key determinant of seed dormancy and germination. frontiersin.org Gibberellins promote germination, while ABA enforces dormancy. The catabolism of GAs plays a crucial role in this process. nih.govnih.govresearchgate.net

Research on the germination of Suaeda salsa seeds under salt stress has provided direct evidence for the involvement of GA51 formation in regulating germination. frontiersin.org In these seeds, high salinity promoted the deactivation of GAs, leading to increased levels of GA51. frontiersin.org This suggests that the formation of GA51-catabolite is part of a mechanism to inhibit germination under unfavorable environmental conditions. frontiersin.org The study indicated that under salt stress, the inactivation of GA4 to GA34 and the conversion of GA9 to GA51 were enhanced, contributing to reduced germination rates. frontiersin.org

Table 2: Gibberellin Levels in Suaeda salsa Seeds Under Control and Salt Stress

| Gibberellin | Seed Type | Treatment | Concentration (pg/g DW) |

| GA51 | Black | Control | ~200 |

| GA51 | Black | NaCl | ~500 |

| GA51 | Brown | Control | ~150 |

| GA51 | Brown | NaCl | ~400 |

| GA34 | Black | Control | ~300 |

| GA34 | Black | NaCl | ~800 |

| GA34 | Brown | Control | ~250 |

| GA34 | Brown | NaCl | ~600 |

Data adapted from a study on Suaeda salsa seed germination, illustrating the increase in GA catabolites under salt stress. frontiersin.org

Gibberellins have a complex, often species-dependent, role in the transition to flowering. ficosterra.comnih.gov In some species, GAs promote flowering, while in others, they are inhibitory. nih.gov The deactivation of GAs in specific tissues is crucial for the proper timing of flowering and the development of floral organs.

In rice, the expression of the GA 2-oxidase gene OsGA2ox1, which catalyzes the conversion of GA9 to GA51, is specifically localized around the shoot apex. nih.gov The expression of this gene decreases significantly during the transition from the vegetative to the reproductive phase. nih.gov This suggests that a reduction in GA deactivation (and thus a localized increase in bioactive GAs) in the shoot apical meristem is important for the initiation of the inflorescence meristem. nih.gov Furthermore, studies in apple have detected GA51 in fruit and buds, indicating a potential role for its catabolism in regulating flower bud formation. oup.com

Gibberellins are involved in promoting both leaf expansion and fruit development. nih.govresearchgate.net The regulation of bioactive GA levels through catabolism is therefore essential for the proper sizing of leaves and the growth of fruits. While specific studies directly linking GA51-catabolite formation to leaf expansion are limited, the general principle of GA deactivation applies. Maintaining appropriate levels of bioactive GAs is necessary to prevent abnormal leaf growth.

In fruit development, the role of GA catabolism is more clearly documented. In tomato, the application of GA biosynthesis inhibitors reduces fruit set and growth, an effect that can be reversed by applying bioactive GA. nih.gov This highlights the importance of a finely tuned GA concentration for fruit development. The detection of GA51 in apple fruits suggests that the pathway leading to its catabolism is active and likely plays a role in modulating fruit growth and development. oup.com

The shoot apical meristem (SAM) is the central organizing center for the aerial parts of the plant, giving rise to leaves, stems, and flowers. biorxiv.orgnih.gov The precise regulation of hormone levels within the SAM is critical for its function. Recent research has begun to unravel the role of gibberellins in the SAM. nih.gov

The expression of GA deactivating enzymes in and around the SAM is crucial for maintaining the pool of stem cells and regulating the initiation of new organs. As mentioned previously, in rice, the OsGA2ox1 gene, which produces the enzyme that converts GA9 to GA51, is expressed in a ring at the base of leaf primordia around the shoot apex. nih.gov This localized deactivation of GAs is thought to be important for controlling the levels of bioactive GAs within the SAM, thereby influencing developmental decisions such as the transition to flowering. nih.gov A decrease in the expression of this gene is associated with the shift to reproductive development, suggesting that the formation of GA51-catabolite is a key regulatory point in the life cycle of the plant, directly impacting the activity of the shoot apical meristem. nih.gov

Roles in Leaf Expansion and Fruit Development

Adaptive Significance in Plant Stress Physiology

The formation of gibberellin catabolites, including Gibberellin A51-catabolite, is an essential component of a plant's strategy to adapt to various environmental challenges. By modulating the levels of bioactive gibberellins (GAs), plants can fine-tune their growth and development in response to both abiotic and biotic stressors, thereby enhancing their chances of survival. This regulation is largely achieved through the activity of enzymes such as GA2-oxidases (GA2ox), which convert active GAs and their precursors into inactive forms.

Contributions to Biotic Stress Defense Mechanisms

In addition to abiotic challenges, plants must also defend themselves against a variety of biotic threats, such as herbivores and pathogens. The interplay between plant growth and defense is often antagonistic, and gibberellin signaling plays a crucial role in mediating this trade-off. Similar to abiotic stress responses, the catabolism of GAs is a key component of induced defenses against biotic attackers.

When a plant is attacked by herbivores, it often triggers a defense response mediated by the hormone jasmonate (JA). Research in rice has shown that herbivory by the brown planthopper leads to a dramatic suppression of growth, which is associated with increased levels of inactive gibberellins and elevated expression of GA2ox genes. nih.gov This JA-mediated upregulation of GA catabolism helps to reallocate resources from growth towards defense. nih.gov

A metabolomic analysis of a rice mutant with a constitutively active defense response revealed altered levels of several gibberellins and their metabolites, including a decrease in GA51 and its catabolite. mdpi.com This suggests a complex regulation of GA metabolism during defense activation, where the flux through different catabolic pathways might be finely tuned. Another study identified this compound in an extract from pomegranate fruit peel, which was shown to have activity against sucking pests of rose. researchgate.net This finding, while not directly in the context of induced plant defense, points to the potential for gibberellin catabolites to have direct biological activities.

The interaction between GA and other defense-related hormones, such as salicylic (B10762653) acid (SA), is also critical. While the specific role of this compound in these interactions is not yet fully elucidated, the general principle is that a reduction in bioactive GA levels, through enhanced catabolism, allows for a more robust defense response. medicine.dp.ua

Table 2: Research Findings on Gibberellin Catabolism in Response to Biotic Stress

| Plant Species | Biotic Stressor | Key Findings | Implication for this compound | Reference(s) |

| Oryza sativa (Rice) | Brown Planthopper (Herbivory) | Jasmonate-mediated upregulation of GA2ox genes leads to growth repression and defense activation. | Implied increase in GA catabolites during herbivore attack. | nih.gov |

| Oryza sativa (Rice) | Constitutively active defense mutant | Altered levels of GA51 and GA51-catabolite, indicating a shift in GA metabolism during defense. | Suggests a role in the regulation of defense responses. | mdpi.com |

| Punica granatum (Pomegranate) | Sucking pests (on rose) | Identification of this compound in a pesticidal fruit peel extract. | Potential for direct biological activity in defense. | researchgate.net |

Evolutionary Perspectives of Gibberellin A51 Catabolite Pathways

Conservation and Diversification of Gibberellin 2-Oxidases across Plant Lineages

Gibberellin 2-oxidases (GA2ox) are a key family of enzymes responsible for the deactivation of bioactive GAs and their precursors through 2β-hydroxylation, thereby producing inactive catabolites. nih.gov These enzymes belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily and are encoded by small gene families in plants like Arabidopsis thaliana and rice. frontiersin.org The evolution of the GA2ox gene family is marked by significant conservation and functional diversification across the plant kingdom.

Phylogenetic analyses have categorized GA2ox enzymes into distinct classes based on their substrate specificity and amino acid sequences. pnas.org The primary classes are C19-GA2ox, which deactivates C19-GAs (the final bioactive forms), and C20-GA2ox, which acts on earlier C20-GA precursors. pnas.org The C19-GA2ox group is further divided into Class I and Class II. pnas.org It is estimated that C19-GA2ox enzymes evolved before the emergence of gymnosperms. oup.com This was followed by the appearance of C20-GA2ox (Class III) and the subsequent subdivision of C19-GA2ox into Classes I and II, which occurred before the rise of angiosperms. csic.es

The expansion and diversification of the GA2ox gene family have been driven by gene duplication events, including whole-genome duplications. nih.gov This has been observed in various plant species, such as apple (Malus x domestica), where the retention of duplicated GA2ox gene pairs reflects both the species' evolutionary history and the functional diversification of these genes through varied expression patterns. csic.es

Interestingly, functional GA2ox genes, and consequently the 2β-hydroxylation pathway that produces catabolites, appear to be a later evolutionary innovation. They are present in seed plants but seem to be absent in lower vascular plants like lycophytes and ferns, suggesting they evolved after other key GA biosynthesis enzymes. csic.esnih.gov This later emergence highlights the increasing need for precise hormonal regulation as plant structures and life cycles became more complex.

Table 1: Classification and Evolutionary Emergence of Gibberellin 2-Oxidase (GA2ox) Classes

| GA2ox Class | Primary Substrates | Evolutionary Appearance | Key Characteristics |

|---|---|---|---|

| C19-GA2ox (Class I & II) | Bioactive C19-GAs (e.g., GA1, GA4) and their immediate precursors (e.g., GA9, GA20). nih.gov | Evolved prior to gymnosperms; diversification into Class I and II before angiosperms. csic.es | Directly deactivates the final bioactive hormones, providing a rapid "off-switch" for GA signaling. |

| C20-GA2ox (Class III) | C20-GA precursors (e.g., GA12, GA53). frontiersin.org | Appeared after C19-GA2ox, before the emergence of angiosperms. csic.es | Reduces the pool of precursors available for bioactive GA synthesis, acting as a flow regulator for the pathway. |

| Other GA Deactivation | Bioactive GAs | Varies; GA methyltransferases (GAMT) are specific to seed plants. nih.govnih.gov | Includes mechanisms like methylation (by GAMT) and 16α,17-epoxidation (by CYP714D1 in rice), showing species-specific evolution. frontiersin.orgpnas.orgfrontiersin.org |

Evolutionary Trajectories of Gibberellin Catabolism and Signaling Modules

The evolution of GA catabolism is intrinsically linked to the evolution of the core GA signaling components: the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and the DELLA repressor proteins. nih.gov The complete, functional GA-GID1-DELLA signaling module is a hallmark of vascular plants and appears to have been established after the divergence from bryophytes. csic.esnih.govusp.br

DELLA proteins, which are nuclear growth repressors, are conserved across all land plants and predate the evolution of both the GID1 receptor and the full GA metabolic pathway, including the GA2ox-mediated catabolism. csic.esnih.gov The origin of GA signaling is tied to the "exaptation" (the shift in the function of a trait during evolution) of the DELLA protein's N-terminal domain by the newly evolved GID1 receptor in the ancestor of vascular plants. csic.esnih.gov

The emergence and subsequent diversification of the GA2ox gene family occurred in concert with the increasing complexity of this signaling module. While early land plants like mosses possess DELLA proteins and some GA precursors, they lack the canonical GID1 receptor and the GA2ox enzymes needed to produce and respond to bioactive GAs in the same way as vascular plants. csic.esnih.gov The establishment of the full GA biosynthesis and catabolism pathways in vascular plants provided a mechanism to precisely control the levels of the GID1 ligand (bioactive GA), thereby modulating DELLA protein degradation and downstream growth responses. sci-hub.se

This co-evolution allowed for the development of sophisticated feedback and feed-forward regulatory loops. In modern vascular plants, high levels of bioactive GA not only trigger the degradation of DELLA proteins but also transcriptionally up-regulate the expression of GA2ox genes. biologists.combioone.org This feedback mechanism provides a robust system for maintaining GA homeostasis, ensuring that growth-promoting signals are transient and tightly controlled. biologists.com The diversification of GID1 receptors in some plant lineages, such as the evolution of hypersensitive B-type GID1s in eudicots, further underscores the evolutionary pressure for refined GA perception and response, which necessitates equally refined catabolic control. pnas.orgplantae.org

Table 2: Evolutionary Timeline of Key Gibberellin Catabolism and Signaling Components

| Evolutionary Milestone | Key Components Present | Functional Significance |

|---|---|---|

| Ancestor of Land Plants | DELLA proteins, some early GA biosynthesis enzymes (e.g., CPS, KS). csic.es | DELLA proteins likely had an ancestral growth-regulating function independent of the modern GA signaling pathway. csic.esnih.gov |

| Ancestor of Vascular Plants (Tracheophytes) | GID1 receptor, full GA biosynthesis pathway (GA20ox, GA3ox), and GA catabolism pathway (GA2ox). csic.esnih.gov | Establishment of the canonical GA-GID1-DELLA signaling module. GA binding to GID1 targets DELLA for degradation, relieving growth repression. sci-hub.se |

| Emergence of Seed Plants | Diversification of GA2ox and other deactivation enzymes (e.g., GAMT). nih.govnih.gov | Increased complexity in the spatial and temporal regulation of GA levels, crucial for complex processes like seed development and germination. nih.gov |

| Diversification of Angiosperms | Duplication and sub-functionalization of GA2ox and GID1 genes. pnas.orgnih.gov | Lineage-specific adaptations and fine-tuning of GA responses to diverse environmental niches and developmental programs. pnas.org |

Adaptive Advantages of Precise Gibberellin Catabolic Control in Plant Evolution

The evolution of a sophisticated GA catabolic system, primarily through the expansion and diversification of the GA2ox gene family, conferred significant adaptive advantages to plants. The ability to precisely regulate the concentration of bioactive GAs in specific tissues and at specific times allowed plants to optimize growth and development in response to a wide array of environmental challenges. nih.govplos.org

A primary advantage is the ability to restrain growth under unfavorable conditions. Abiotic stresses such as drought, salinity, and cold trigger the upregulation of GA2ox genes. nih.govbiologists.comresearchgate.net This leads to a rapid decrease in bioactive GA levels, which in turn stabilizes DELLA proteins. nih.gov The accumulation of DELLA proteins represses growth, conserving resources and activating stress-tolerance pathways, thereby enhancing survival. nih.govplos.org For example, transgenic poplar trees with elevated GA2ox activity show increased resistance to drought. nih.govnih.gov This stress-induced growth inhibition is a critical adaptive trait, preventing plants from investing in vulnerable new growth during periods of environmental hardship. researchgate.net

Precise catabolic control also facilitates the modular development of complex plant bodies. By locally expressing GA2ox genes, plants can create zones with low GA levels, allowing for differential growth within the same organism. This is crucial for processes like shoot apical meristem maintenance, where low GA levels are necessary to preserve the pool of undifferentiated stem cells. csic.es Similarly, GA catabolism plays a role in regulating root architecture, biomass allocation, and the transition to dormancy in perennial plants, all of which are vital for adaptation to seasonal changes. plos.orgmdpi.com

Furthermore, the regulation of GA catabolism is integrated with other signaling pathways, including those for light and other hormones like abscisic acid and jasmonic acid. biologists.comresearchgate.netmdpi.com This crosstalk allows plants to mount a coordinated response to complex environmental cues. For instance, the interplay between light signals and GA metabolism ensures that processes like seed germination and seedling de-etiolation occur under optimal conditions. researchgate.net The evolution of this intricate regulatory network, with GA catabolism at its core, has been instrumental in the success and diversification of vascular plants in terrestrial ecosystems. csic.esnih.gov

Q & A

Q. How can early-career researchers critically evaluate primary literature on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.